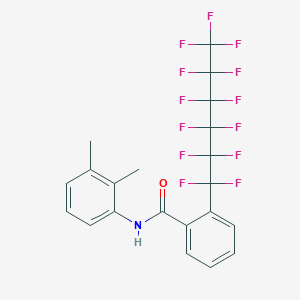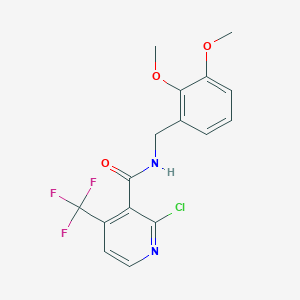
S-(2,4-difluorophenyl) 5,6-dichloropyridine-3-carbothioate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Efficient synthesis methods have been developed for compounds with structural similarities to S-(2,4-difluorophenyl) 5,6-dichloropyridine-3-carbothioate. For instance, Yavari and Habibi (2003) reported on the synthesis of S-alkyl 1-alkyl-4,4-dimethyl-2,5-dioxo-pyridine-3-carbothioates, highlighting methodologies that could potentially be applied to the synthesis of S-(2,4-difluorophenyl) derivatives (Yavari & Habibi, 2003).
Structural and Spectroscopic Evaluations : Studies like those conducted by Tamer et al. (2015) on related carbothioate compounds have provided insights into their molecular structure and spectroscopic properties, which are crucial for understanding the chemical behavior of such compounds (Tamer et al., 2015).
Biological and Medicinal Applications
Antibacterial Agents : Chu et al. (1986) explored the antibacterial activity of naphthyridine derivatives with a 2,4-difluorophenyl group, indicating potential antibacterial applications for similar fluorophenyl compounds (Chu et al., 1986).
Antileishmanial Activities : Dar et al. (2016) synthesized and evaluated the antileishmanial activities of S-alkyl/aryl benzothiazole-2-carbothioate scaffolds, suggesting the potential of structurally similar carbothioates in antiparasitic research (Dar et al., 2016).
Antioxidant Activity Evaluation : Bărbuceanu et al. (2014) investigated the antioxidant activity of compounds containing 2,4-difluorophenyl moieties, which could be relevant for understanding the antioxidant potential of S-(2,4-difluorophenyl) derivatives (Bărbuceanu et al., 2014).
Propriétés
IUPAC Name |
S-(2,4-difluorophenyl) 5,6-dichloropyridine-3-carbothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F2NOS/c13-8-3-6(5-17-11(8)14)12(18)19-10-2-1-7(15)4-9(10)16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPORHXJBSIUMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2,4-difluorophenyl) 5,6-dichloropyridine-3-carbothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















